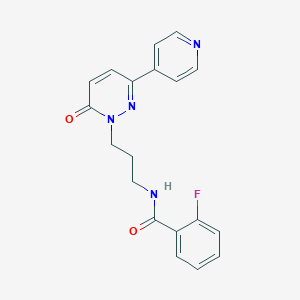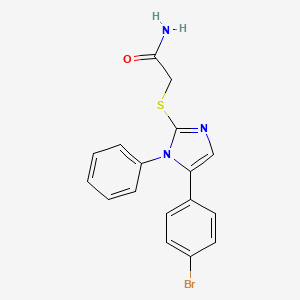
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was evaluated against bacterial (Gram positive and Gram negative) and fungal species .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(4-bromophenyl)-2-((4-bromophenyl)thio)acetamide, have been reported. It has a molecular weight of 366.279 .
科学的研究の応用
Synthesis and Antimicrobial Evaluation
The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide has been a subject of interest due to its potential in the synthesis of derivatives with significant antimicrobial activities. Research has shown that derivatives synthesized from this compound exhibit promising activity against a range of microbial species. For example, a study explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which displayed varying degrees of antimicrobial efficacy, highlighting the compound's utility in developing antimicrobial agents (Gul et al., 2017).
Anticancer Activities
The compound also shows potential in the synthesis of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their antitumor activities. For instance, a study synthesized new derivatives that were screened against a panel of human tumor cell lines, revealing that some compounds exhibited considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). Another research synthesized derivatives focusing on anticancer activities against melanoma-type cell lines, demonstrating the versatility of the compound in contributing to the development of novel anticancer drugs (Duran & Demirayak, 2012).
Applications in Heterocyclic Syntheses
The compound serves as a versatile precursor in heterocyclic chemistry, enabling the synthesis of a variety of heterocyclic compounds with potential biological activities. Research indicates its utility in one-pot cascade reactions for synthesizing diverse heterocyclic structures, which could be of significant interest in pharmaceutical chemistry due to their potential biological applications (Schmeyers & Kaupp, 2002).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its targets, altering their function and leading to downstream effects.
Biochemical Pathways
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit promising antimicrobial activity and were found to be active against certain cancer cell lines . This suggests that the compound may have similar effects.
Safety and Hazards
While specific safety and hazard information for “2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide” is not available, similar compounds such as 4’-Bromoacetanilide are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-13-8-6-12(7-9-13)15-10-20-17(23-11-16(19)22)21(15)14-4-2-1-3-5-14/h1-10H,11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAGBNCNSUKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)
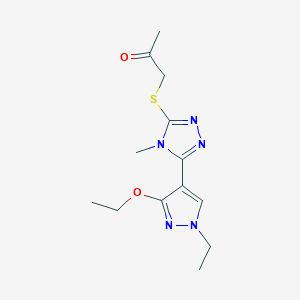
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)
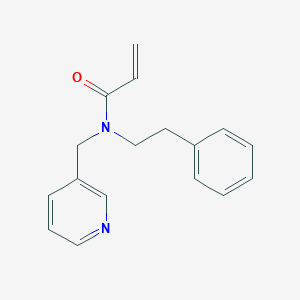
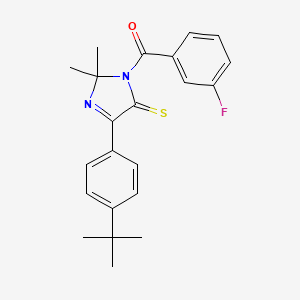
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)
